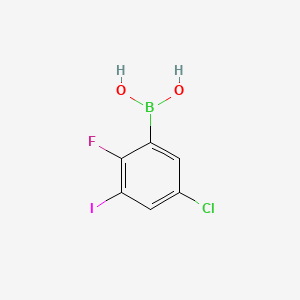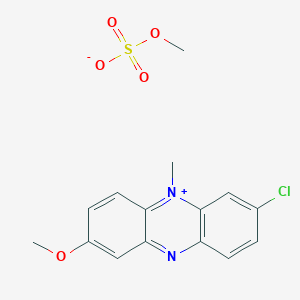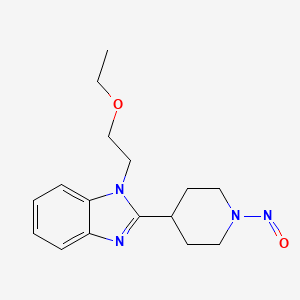
Bilastine nitroso impurity 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bilastine nitroso impurity 2 is a chemical compound that is often encountered as a byproduct in the synthesis of bilastine, a second-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria . The chemical structure of this compound is represented as 1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole . This compound is of interest due to its potential toxicological properties and its relevance in pharmaceutical quality control.
准备方法
The synthesis of bilastine nitroso impurity 2 involves several steps, typically starting from bilastine or its intermediates. One common synthetic route includes the nitrosation of a piperidine derivative under controlled conditions . The reaction conditions often involve the use of nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid, to facilitate the formation of the nitroso group . Industrial production methods may vary, but they generally follow similar principles, ensuring the impurity is controlled below threshold levels as per regulatory guidelines .
化学反应分析
Bilastine nitroso impurity 2 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: The nitroso group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Bilastine nitroso impurity 2 is primarily studied in the context of pharmaceutical research. Its applications include:
Quality Control: Used as a reference standard in the quality control of bilastine to ensure the impurity levels are within acceptable limits.
Toxicological Studies: Investigated for its potential toxicological effects, including mutagenicity and carcinogenicity.
Analytical Method Development: Utilized in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
作用机制
It is believed to exert its effects by interacting with cellular components, potentially leading to DNA damage and other toxicological outcomes . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Bilastine nitroso impurity 2 can be compared with other nitroso impurities and related compounds, such as:
- Bilastine nitroso impurity 1
- Bilastine nitroso impurity 3
- Bilastine N-oxide These compounds share similar structural features but differ in their specific functional groups and toxicological properties . This compound is unique due to its specific nitroso group and its relevance in the context of bilastine synthesis and quality control .
属性
分子式 |
C16H22N4O2 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)benzimidazole |
InChI |
InChI=1S/C16H22N4O2/c1-2-22-12-11-20-15-6-4-3-5-14(15)17-16(20)13-7-9-19(18-21)10-8-13/h3-6,13H,2,7-12H2,1H3 |
InChI 键 |
RUGBMCSRHLMLSU-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
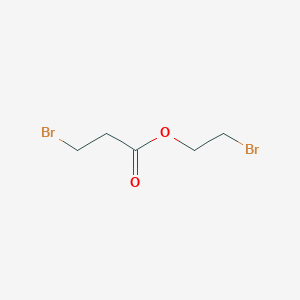
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)


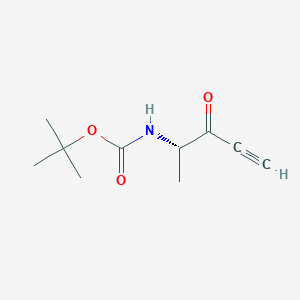
![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)
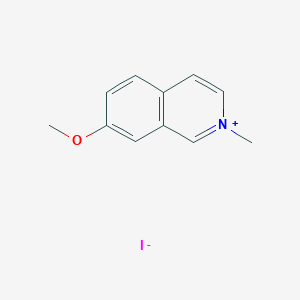
![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)

